2-Bromo-5-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
2-Bromo-5-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO3S. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring. This compound is utilized in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It is suggested that the sulfonyl fluoride motif in the compound can interact with its targets (proteins or nucleic acids) to form -so2- linked small molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-Bromo-5-methoxybenzene. The reaction is carried out using sulfonyl chloride or sulfonyl fluoride reagents under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent quality and efficiency. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Sulfonylation Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile are often employed to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
2-Bromo-5-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Bromo-5-methoxybenzene-1-sulfonyl chloride: Another derivative with a sulfonyl chloride group.
5-Bromo-2-methoxybenzenesulfonamide: A related compound with a sulfonamide group.
Uniqueness
2-Bromo-5-methoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonamide counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-5-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDJXHWZBZBUSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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